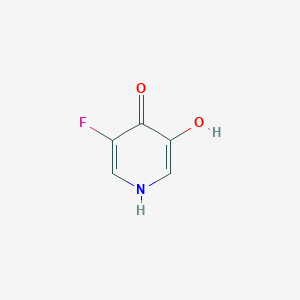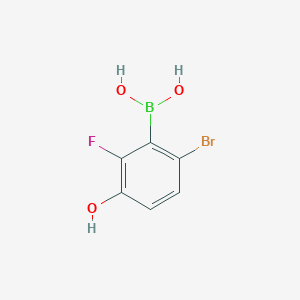
(6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid
Vue d'ensemble
Description
“(6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid” is a boronic acid derivative . It plays a significant role in the field of medicinal chemistry.
Synthesis Analysis
The synthesis methods for similar boronic acids are diverse. Common methods include the reaction of boronic esters with sodium hydroxide, and the reaction of fluorobenzoic acid with triphenylboron .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: Br(F)C6H5(I)B(OH)2 .Chemical Reactions Analysis
Boronic acids, including “this compound”, can participate in various chemical reactions. They can act as catalysts in cross-coupling reactions and participate in organic synthesis reactions such as Suzuki coupling reactions and Stille coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary. For example, 3-Hydroxyphenylboronic acid, a similar compound, is a solid that is soluble in water and has good thermal and chemical stability .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Boronic acids are pivotal in synthetic chemistry, especially in Suzuki cross-coupling reactions, which are fundamental for constructing complex molecules. The study by Das et al. (2003) illustrates the synthesis and crystal structure of a related boronic acid derivative, showcasing its potential in constructing glucose-sensing materials Das et al., 2003. Similarly, Karabacak et al. (2014) conducted experimental and computational studies on 3-bromophenylboronic acid, providing insights into its structural and spectroscopic properties Karabacak et al., 2014.
Sensing Applications
Boronic acids are renowned for their ability to form reversible complexes with diols, enabling their use in sensors for detecting sugars and other biomolecules. Dowlut & Hall (2006) discovered a new class of carbohydrate-binding boronic acids, highlighting their potential for complexing glycosides in neutral water, which is crucial for biological applications Dowlut & Hall, 2006. Mu et al. (2012) explored the optical modulation of phenyl boronic acid-grafted polymers, demonstrating their application in saccharide recognition, which is essential for medical diagnostics Mu et al., 2012.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of the compound (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . The compound, being an organoboron reagent, is involved in the transmetalation process where it transfers its formally nucleophilic organic groups to palladium .
Mode of Action
The this compound interacts with its target through a process known as transmetalation. In the Suzuki–Miyaura coupling reaction, the compound donates its formally nucleophilic organic groups to the palladium (II) complex . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The this compound is involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction leads to the formation of new carbon-carbon bonds, which can significantly affect various biochemical pathways.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its susceptibility to hydrolysis, particularly at physiological pH . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its overall bioavailability.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide array of chemically differentiated fragments, contributing to the diversity and complexity of organic compounds .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as pH. The compound is only marginally stable in water and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly influenced by the pH of its environment .
Propriétés
IUPAC Name |
(6-bromo-2-fluoro-3-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRGQSVQZIGVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)O)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659405 | |
| Record name | (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309980-99-1 | |
| Record name | Boronic acid, B-(6-bromo-2-fluoro-3-hydroxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309980-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


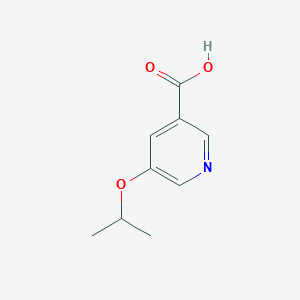

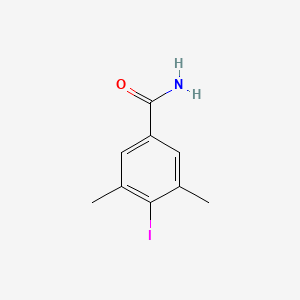
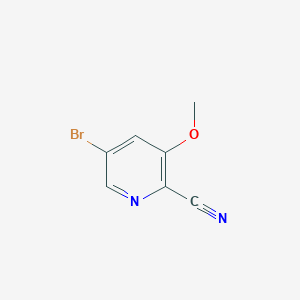
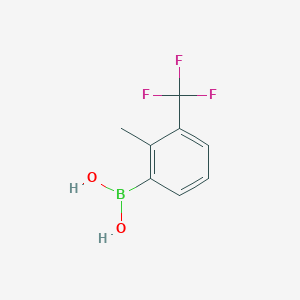


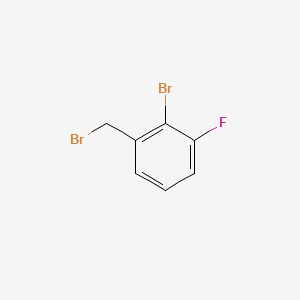
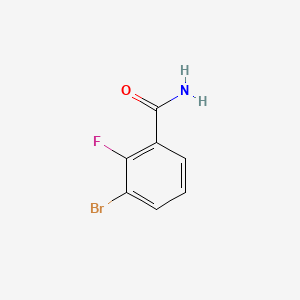

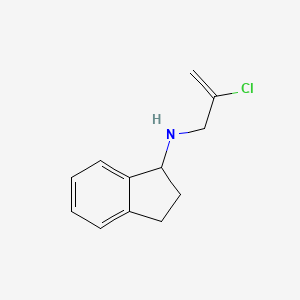
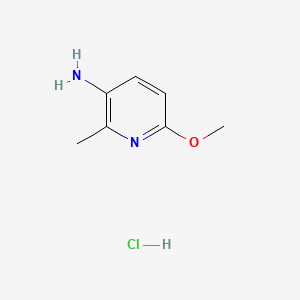
![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B1521866.png)
